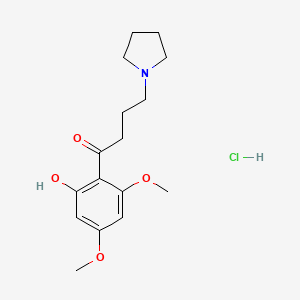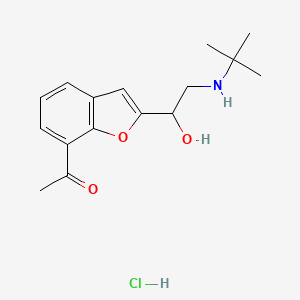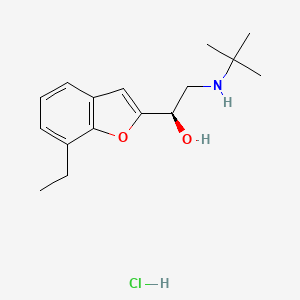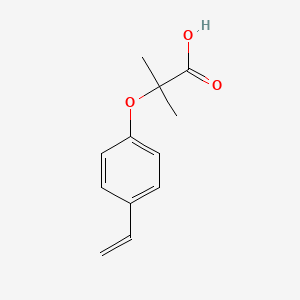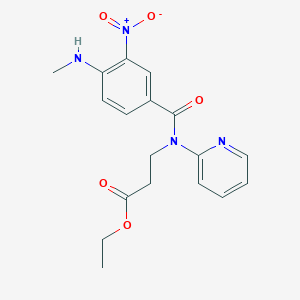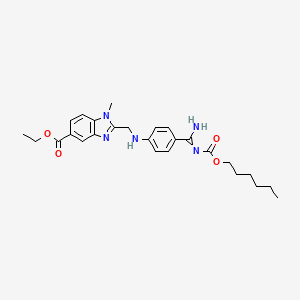
Fenofibrate Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenofibrate Impurity 1, also known as (2-Chlorophenyl) (4-hydroxyphenyl)methanone or 4- (2-chlorobenzoyl) phenol [2-CBP], is a compound with the molecular formula C13H9ClO2 and a molecular weight of 232.7 . It is an impurity of Fenofibrate, a drug mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease .
Synthesis Analysis
The synthesis of Fenofibrate and its impurities has been studied extensively. In one study, eight process-related impurities of Fenofibrate were synthesized and characterized . The synthesis of Fenofibrate can be achieved by the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . Another method involves reacting a metal salt of fenofibric acid with an isopropyl halide .Molecular Structure Analysis
The molecular structure of Fenofibrate Impurity 1 involves interactions at the molecular level between two molecules in the context of their crystal packing . This understanding is crucial for designing new solids with improved physicochemical properties .Chemical Reactions Analysis
Impurity profiling aims at identifying and quantifying specific components present at low levels, usually less than 1%, ideally lower than 0.1%. These impurities are unwanted residuals that form during or after the course of the reaction . The identification of these impurities is useful for quality control in the manufacture of Fenofibrate .Physical And Chemical Properties Analysis
Fenofibrate Impurity 1 has a molecular weight of 232.66 . Its infrared (IR) spectrum shows peaks at 3093-2555 (aliphatic-H), 1678 (ketone), 1483 (aliphatic-H bending), 736, 725, and 686 (substituted benzene). Its 1H-NMR (CDCl3) spectrum shows peaks at 7.70-7.66 (dd, 4H), 7.46-7.44 (dd, 2H), 6.92-6.89 (dd, 2H) .Applications De Recherche Scientifique
Enhancement of Pharmaceutical Properties
Fenofibrate Impurity 1 has been used in the formulation of cocrystals with benzoic acid to enhance the aqueous solubility and dissolution rate of fenofibrate, a poorly aqueous soluble drug . This research has shown that cocrystals can improve the in vitro dissolution rate of poorly aqueous soluble drugs, which in turn can lead to better in vivo activities .
Anti-hyperlipidaemic Studies
The cocrystals of Fenofibrate Impurity 1 and benzoic acid have shown enhanced anti-hyperlipidaemic activity in rats compared to the pure drug . This suggests that Fenofibrate Impurity 1 could be used to improve the efficacy of anti-hyperlipidaemic drugs .
Drug Bioavailability Improvement
Fenofibrate Impurity 1 has been used in research to improve the bioavailability of fenofibrate, a drug used to lower cholesterol and triglycerides . The poor aqueous solubility of fenofibrate causes low bioavailability and limited permeability through the epithelial membrane . The use of Fenofibrate Impurity 1 in cocrystals can help overcome these limitations .
RP-HPLC Method Development
Fenofibrate Impurity 1 has been used in the development of a rapid, ecological RP-HPLC method for the estimation of Pitavastatin, Fenofibrate, and their impurities in a novel fixed dose combination . This method achieved an efficient chromatographic separation in gradient elution mode .
Green Analytical Chemistry
The RP-HPLC method developed using Fenofibrate Impurity 1 was evaluated for its greenness using different Green Analytical Chemistry (GAC) metrics . This suggests that Fenofibrate Impurity 1 could be used in the development of environmentally friendly analytical methods .
Stress Degradation Studies
The drug product containing Fenofibrate Impurity 1 was subjected to various stress degradation conditions, and a significant amount of degradation was observed in hydrolytic and thermal degradation study . This indicates that Fenofibrate Impurity 1 could be used in stress testing of pharmaceuticals .
Mécanisme D'action
Target of Action
Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .
Mode of Action
Fenofibrate Impurity 1, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .
Biochemical Pathways
The activation of PPARα by Fenofibrate Impurity 1 affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .
Pharmacokinetics
Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .
Result of Action
The activation of PPARα by Fenofibrate Impurity 1 leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .
Action Environment
The action, efficacy, and stability of Fenofibrate Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of Fenofibrate Impurity 1 . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fenofibrate Impurity 1 involves a series of reactions starting from commercially available starting materials. The key steps involve the protection and deprotection of functional groups, as well as oxidation and reduction reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in ethyl acetoacetate with acetic anhydride and acetic acid to form the corresponding acetyl derivative.", "Step 2: Condensation of 4-chlorobenzaldehyde with the acetyl derivative of ethyl acetoacetate in the presence of methylamine to form an enamine intermediate.", "Step 3: Reduction of the enamine intermediate with sodium borohydride in the presence of hydrochloric acid to form the corresponding amine derivative.", "Step 4: Deprotection of the carbonyl group in the amine derivative with sulfuric acid to form the corresponding carboxylic acid.", "Step 5: Oxidation of the carboxylic acid with sodium nitrite and sulfuric acid to form the corresponding nitro compound.", "Step 6: Reduction of the nitro compound with sodium borohydride in the presence of sodium hydroxide to form Fenofibrate Impurity 1.", "Step 7: Purification of the product by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
2985-79-7 |
Formule moléculaire |
C13H9ClO2 |
Poids moléculaire |
232.67 |
Apparence |
White to pale yellow solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(4-chlorophenyl)(2-hydroxyphenyl)methanone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



